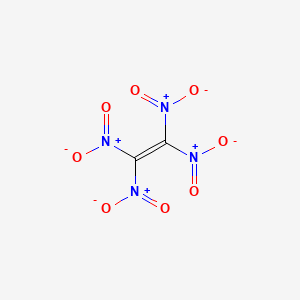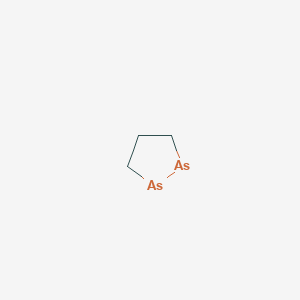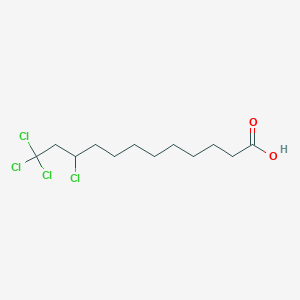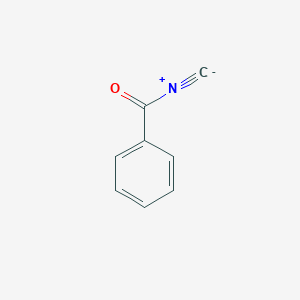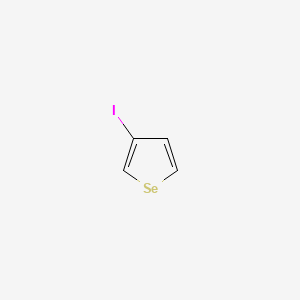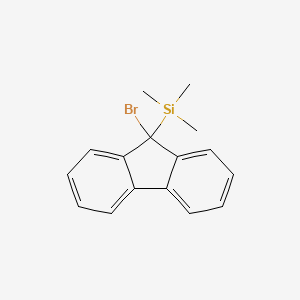
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- is a complex organic compound with the molecular formula C16H9ClN2O4. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- typically involves multi-step organic reactions. One common method includes the nitration of 1,4-naphthoquinone followed by chlorination and subsequent amination with aniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and amino derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumoral activities.
Medicine: Investigated for its role in developing new therapeutic agents against cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can target various molecular pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler analog with similar oxidative properties.
2-Amino-3-chloro-1,4-naphthoquinone: Shares structural similarities but differs in functional groups.
3-Chloro-2-amino-1,4-naphthoquinone: Another related compound with distinct biological activities.
Uniqueness
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and phenylamino groups contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry .
Properties
CAS No. |
22360-48-1 |
|---|---|
Molecular Formula |
C16H9ClN2O4 |
Molecular Weight |
328.70 g/mol |
IUPAC Name |
3-anilino-2-chloro-5-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-14(18-9-5-2-1-3-6-9)16(21)12-10(15(13)20)7-4-8-11(12)19(22)23/h1-8,18H |
InChI Key |
RRFHPPDIAIZGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


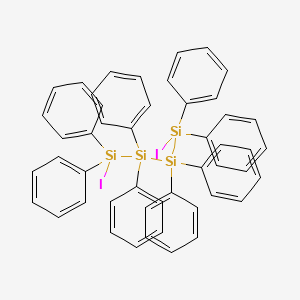

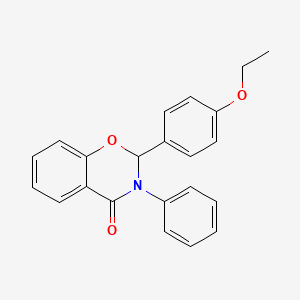
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
